3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
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Overview
Description
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a heterocyclic compound that contains both imidazole and thiazole rings
Mechanism of Action
Target of Action
Similar compounds have been shown to have potential anticancer properties , suggesting that they may target cancer cells or related pathways.
Mode of Action
It’s known that similar compounds react with n-alkylazomethine ylides by a [2+3] cycloaddition mechanism .
Biochemical Pathways
Similar compounds have been shown to have potential anticancer properties , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The compound’s molecular weight is 23470314 , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been shown to have potential anticancer properties , suggesting that they may induce cell death or inhibit cell growth in cancer cells.
Action Environment
The compound’s melting point is between 210-212°c , which could potentially influence its stability under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ketone, followed by cyclization to form the thiazole ring. The imidazole ring is then formed through a subsequent cyclization step.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
Scientific Research Applications
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with only the imidazole ring.
Thiazole: Contains only the thiazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring system.
Thiazolidine: A reduced form of thiazole.
Uniqueness
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is unique due to its fused imidazole and thiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQILRGACQTHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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